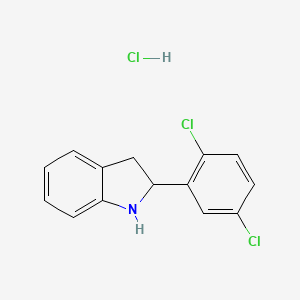

2-(2,5-Dichlorophenyl)indoline, HCl

Descripción general

Descripción

2-(2,5-Dichlorophenyl)indoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrolidine ring. The presence of the dichlorophenyl group at the 2-position of the indoline core imparts unique chemical and biological properties to this compound.

Synthetic Routes and Reaction Conditions:

Indoline Synthesis: The synthesis of indoline derivatives typically involves the reduction of indole or its derivatives. One common method is the reduction of indole using hydrogen gas in the presence of a palladium catalyst.

Chlorination: The introduction of the dichlorophenyl group can be achieved through electrophilic aromatic substitution reactions. For example, 2,5-dichlorophenol can be reacted with an appropriate indole derivative under Friedel-Crafts acylation conditions.

Hydrochloride Formation: The hydrochloride salt is formed by treating the free base indoline derivative with hydrochloric acid.

Industrial Production Methods: Industrial production of 2-(2,5-Dichlorophenyl)indoline, HCl, involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: Oxidation reactions can convert the indoline core to its corresponding indole derivative.

Reduction: Reduction reactions can be used to reduce the indoline core or the dichlorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing substituents.

Major Products Formed:

Oxidation: Indole derivatives

Reduction: Reduced indoline or dichlorophenyl derivatives

Substitution: Various substituted indoline derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds with similar structural features to 2-(2,5-Dichlorophenyl)indoline have shown significant antimicrobial properties against various pathogens. The incorporation of dichloro groups can enhance the interaction with microbial targets, potentially increasing the efficacy against multidrug-resistant strains of bacteria and fungi. For instance, derivatives featuring similar dichloro substitutions have demonstrated activity against Staphylococcus aureus and Enterococcus faecium, highlighting the potential for 2-(2,5-Dichlorophenyl)indoline in developing new antimicrobial agents .

Anticancer Properties

The indole moiety is a common scaffold in anticancer drug development. Studies have shown that indole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia). Specifically, compounds structurally related to 2-(2,5-Dichlorophenyl)indoline have exhibited significant antiproliferative effects and induced cell cycle arrest . The mechanism often involves modulation of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Indole derivatives are also being investigated for their anti-inflammatory properties. Compounds designed around the indole framework have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The structure-activity relationship studies suggest that modifications to the indole ring can enhance these effects, making 2-(2,5-Dichlorophenyl)indoline a candidate for further exploration in inflammatory disease models .

Synthesis and Characterization

The synthesis of 2-(2,5-Dichlorophenyl)indoline typically involves multi-step organic reactions that allow for the introduction of the dichlorophenyl group onto the indoline core. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Efficacy Study

A study conducted on a series of chlorinated indole derivatives demonstrated that compounds with similar structures to 2-(2,5-Dichlorophenyl)indoline exhibited lower minimum inhibitory concentrations (MICs) against resistant bacterial strains compared to their non-chlorinated counterparts. This suggests that chlorination plays a critical role in enhancing antimicrobial activity .

Anticancer Activity Assessment

In vitro assays revealed that specific derivatives of indole with dichloro substitutions led to increased apoptosis rates in cancer cell lines when compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). The results indicated a dose-dependent increase in late apoptotic cells, suggesting that these compounds could serve as potent alternatives or adjuncts in cancer therapy .

Data Tables

Mecanismo De Acción

The mechanism by which 2-(2,5-Dichlorophenyl)indoline, HCl, exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

2-(2,5-Dichlorophenyl)indoline, HCl, is compared with other similar compounds to highlight its uniqueness:

2-(2,4-Dichlorophenyl)indoline: Similar structure but different positioning of the chlorine atoms.

2-(2,6-Dichlorophenyl)indoline: Different positioning of the chlorine atoms on the phenyl ring.

2-(3,5-Dichlorophenyl)indoline: Different positioning of the chlorine atoms on the phenyl ring.

These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-(2,5-Dichlorophenyl)indoline, HCl is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis of this compound

The synthesis of 2-(2,5-Dichlorophenyl)indoline typically involves the condensation of appropriate precursors under acidic conditions. The compound can be synthesized using methods that incorporate various reagents such as hydrazine hydrate and chloroacetyl chloride in an ethanol medium. The reaction conditions often include refluxing and pH adjustments to yield the desired product effectively.

Table 1: Synthesis Conditions for 2-(2,5-Dichlorophenyl)indoline

| Reagent | Condition | Yield (%) |

|---|---|---|

| Hydrazine hydrate | Reflux in ethanol | 79 |

| Chloroacetyl chloride | Room temperature | 86 |

| KOH/CS2 | Reflux | 91 |

Antiproliferative Effects

Research indicates that derivatives of indoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related indole derivatives can induce apoptosis in A549 (lung cancer) and K562 (leukemia) cells.

- Case Study : In a comparative study, compound 10b (a derivative) demonstrated an IC50 of 120 nM against A549 cells and 10 nM against K562 cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an antitumor agent .

Anti-inflammatory Activity

Another critical aspect of the biological activity of indole derivatives is their anti-inflammatory properties. Compounds similar to 2-(2,5-Dichlorophenyl)indoline have been shown to inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 macrophage cells.

- Research Findings : In vitro studies revealed that these compounds effectively reduced LPS-induced cytokine production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

MAO Inhibition

The inhibition of monoamine oxidase (MAO), particularly MAO-B, is another area where indole derivatives have shown promise. A related compound was found to inhibit MAO-B with an IC50 value of 0.036 μM while exhibiting weaker inhibition on MAO-A (IC50 = 150 μM). This selectivity is crucial for developing treatments for neurodegenerative disorders .

The mechanisms through which 2-(2,5-Dichlorophenyl)indoline exerts its biological effects include:

- Apoptosis Induction : Triggering intrinsic pathways leading to programmed cell death.

- Cell Cycle Arrest : Preventing cancer cell proliferation by halting the cell cycle.

- Cytokine Inhibition : Reducing inflammatory responses through cytokine modulation.

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-12(16)11(8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFRWWOEBKYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.